Target Selectivity Profile: Hedgehog Pathway Modulation vs. sEH Inhibition
The primary biological activity reported for the target compound is modulation of the Hedgehog signaling pathway, inferred from its close structural analog 1-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 2034578-81-7), which differs only in the substitution of the terminal phenyl ring (2-ethoxyphenyl vs. 4-trifluoromethoxyphenyl). The analog is explicitly described as a Hedgehog pathway modulator. In contrast, other triazine-ureas with different aryl substitutions (e.g., 4-OCF₃-phenyl) are disclosed as potent soluble epoxide hydrolase (sEH) inhibitors with Ki values in the sub-nanomolar range (e.g., 0.87–1.40 nM). [1] This structure-activity relationship indicates that the 2-ethoxyphenyl substitution directs the pharmacology toward Hedgehog signaling rather than sEH. No quantitative IC₅₀ or Ki data for Hedgehog pathway modulation are publicly available for the target compound.
| Evidence Dimension | Primary biological target |
|---|---|
| Target Compound Data | Hedgehog pathway modulation (predicted, not directly measured) |
| Comparator Or Baseline | 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea: Hedgehog pathway modulator; sEH inhibitor triazine-ureas: Ki = 0.87–1.40 nM against recombinant human sEH |
| Quantified Difference | No quantitative data available for the target compound |
| Conditions | Class-level SAR inference from patent chemical spaces |
Why This Matters
For researchers studying Hedgehog-driven cancers (medulloblastoma, basal cell carcinoma, pancreatic cancer), a compound that preferentially modulates this pathway is essential; an sEH inhibitor would produce a completely different biological response.
- [1] BindingDB. Entry BDBM409002 (Ki = 0.87 nM for human sEH) and BDBM408978 (Ki = 1.40 nM for human sEH). University of California US Patents US10377744, US11123311, US11723929. View Source
